![molecular formula C16H14ClN3 B2653418 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine CAS No. 477856-35-2](/img/structure/B2653418.png)
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of pharmacological properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. According to a review on the synthesis and bioactivities of quinazoline derivatives, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine are not available in the retrieved data.Scientific Research Applications
- The methodologies related to quinazolin-4-amine derivatives have been applied in the synthesis of drugs that act on the central nervous system. Notable examples include methaqualone , mebroqualone , mecloqualone , piriquialone , and diproqualone .
- In the context of bladder cancer (non-muscle-invasive bladder cancer, NMIBC), immunotherapy is often employed to enhance the immune response in patients. Quinazoline derivatives, including compounds like 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, may play a role in this field .
- A green, efficient method has been developed for the synthesis of quinazolin-4(3H)-ones. This process utilizes visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, with fluorescein as a photocatalyst. Notably, 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine could be synthesized using this approach .
- Quinazoline derivatives, including 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, have drawn attention due to their significant biological activities. Researchers continue to explore their synthesis and investigate their potential as therapeutic agents .
Central Nervous System (CNS) Drugs Development
Immunotherapy Enhancement for Bladder Cancer (BC)
Green Synthesis via Visible Light Irradiation
Biological Activities and Drug Discovery
Safety and Hazards
Future Directions
Quinazoline derivatives, including 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . The future of research in this area lies in the exploration of novel synthetic methods and the investigation of the biological activities of these compounds .
properties
IUPAC Name |
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-6-14(11(2)7-10)20-16-13-5-4-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWBJZQJFAARGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine |
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